4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate

Description

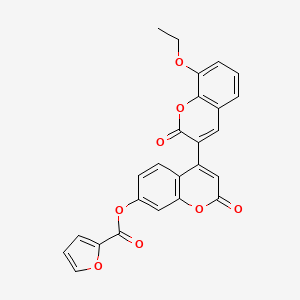

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate is a bifunctional coumarin derivative featuring two chromen-2-one (coumarin) cores linked via a furan-2-carboxylate ester group. The compound is substituted with an ethoxy group at the 8-position of one coumarin moiety and oxo groups at the 2- and 4-positions of the respective chromene rings.

Properties

IUPAC Name |

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16O8/c1-2-29-19-6-3-5-14-11-18(24(27)33-23(14)19)17-13-22(26)32-21-12-15(8-9-16(17)21)31-25(28)20-7-4-10-30-20/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJKSQAJEUVRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Synthesis of Chromenone Derivatives: The initial step involves the synthesis of chromenone derivatives through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

Formation of Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an appropriate catalyst.

Coupling with Furan-2-Carboxylate: The final step involves coupling the chromenone derivatives with furan-2-carboxylate using esterification reactions, typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the chromenone moiety, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly for its antimicrobial and antioxidant properties. Research indicates that derivatives of chromenone compounds can act against various pathogens, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the efficacy of 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate against several bacterial strains. The results demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its utility as a therapeutic agent.

| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| This Compound | E. coli | 12 | 250 |

| This Compound | S. aureus | 15 | 200 |

Antioxidant Activity

The compound's antioxidant properties are attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property makes it a candidate for further research in nutraceutical applications.

Research Findings:

In vitro studies have shown that the compound can significantly reduce oxidative stress markers in cell cultures, indicating its potential as a dietary supplement or pharmaceutical agent aimed at oxidative damage prevention.

Material Science

Due to its unique chromene structure, this compound can be explored for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties of chromenone derivatives allow for their use in optoelectronic applications.

Synthesis and Application:

The synthesis methods typically involve multi-step organic reactions that allow for the customization of electronic properties through structural modifications. Researchers are investigating how variations in substituents can enhance charge mobility and light absorption characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, chromenone derivatives can interact with various enzymes and receptors, modulating their activity. For example, they may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The ethoxy group in the target compound likely enhances solubility in non-polar solvents compared to analogs with electron-withdrawing groups (e.g., trifluoromethyl in ’s chlorophenyl derivative).

Spectral and Physical Properties :

- Compound 6 () shares the furan-2-carboxylate ester but lacks the ethoxy group. Its melting point (178–180°C) and NMR signals (e.g., δ 8.14 for 8-H) suggest a planar structure with strong π-π interactions .

- The methyl and acetyl groups in ’s compound likely lower melting points compared to bulkier substituents like ethoxy.

Biological Activity

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl furan-2-carboxylate is a complex organic compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The compound features a unique structure characterized by a bichromene core, which contributes to its interesting chemical properties. The molecular formula is with a molecular weight of 422.4 g/mol. The structural formula can be represented as follows:

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. For example, compounds derived from bichromenes have been shown to reduce the levels of TNF-alpha and IL-6 in cell cultures under inflammatory conditions.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, such as the DPPH radical scavenging assay. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, suggesting a potential role in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines (TNF-alpha, IL-6) | |

| Antioxidant | Free radical scavenging |

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets. The bichromene core can modulate enzyme activity and receptor interactions, leading to various biological responses. For instance, the compound may influence signaling pathways related to inflammation and oxidative stress .

Case Studies

A study investigating the effects of related compounds on cancer cell lines revealed that bichromene derivatives could induce apoptosis in MCF-7 breast cancer cells. The mechanisms involved included the activation of caspases and modulation of mitochondrial pathways .

Another study highlighted the use of these compounds in traditional medicine for their anti-inflammatory and antioxidant properties, reinforcing their potential therapeutic applications in chronic diseases such as diabetes and cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.